2-Amino-6-phenylpyridine-3,4-dicarboxylic acid
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Overview
Description
2-Amino-6-phenylpyridine-3,4-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 2-position, a phenyl group at the 6-position, and two carboxylic acid groups at the 3 and 4 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-phenylpyridine-3,4-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-phenylpyridine with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a solvent such as acetonitrile and a catalyst to facilitate the carboxylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-phenylpyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-Amino-6-phenylpyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-6-phenylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in binding to target molecules, facilitating various biochemical reactions. The compound’s ability to form coordination complexes with metal ions is also significant in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylpyridine-2,6-dicarboxylic acid
- 2-Pyrone-4,6-dicarboxylic acid
- 4-Aminopyridine-2,6-dicarboxylic acid
Uniqueness
2-Amino-6-phenylpyridine-3,4-dicarboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and phenyl groups, along with the carboxylic acid functionalities, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H10N2O4 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-amino-6-phenylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c14-11-10(13(18)19)8(12(16)17)6-9(15-11)7-4-2-1-3-5-7/h1-6H,(H2,14,15)(H,16,17)(H,18,19) |
InChI Key |
XWZBTPOOEPYZCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(=O)O)C(=O)O)N |
Origin of Product |
United States |
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